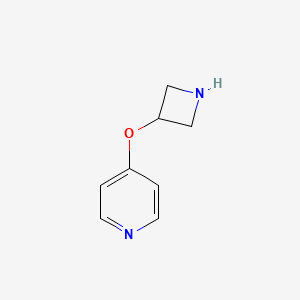

4-(Azetidin-3-yloxy)pyridine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology Research

Nitrogen-containing heterocycles are fundamental building blocks in the realm of chemical biology and drug discovery. encyclopedia.pubfrontiersin.org Their prevalence in nature is underscored by their presence in a vast array of biologically active molecules, including alkaloids, vitamins, and the nucleobases of DNA and RNA. encyclopedia.pubnih.gov In fact, it is estimated that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. encyclopedia.pub The unique ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors, is a key factor driving their widespread use. nih.gov This capacity for specific molecular recognition makes them invaluable pharmacophores in the design of new therapeutic agents. nih.govijsrtjournal.com The structural diversity and tunable electronic properties of nitrogen heterocycles allow for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and bioavailability. pharmablock.comresearchgate.net

The Azetidine (B1206935) Ring System as a Foundational Motif in Organic and Medicinal Chemistry Investigations

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a crucial motif in organic and medicinal chemistry. rsc.orgrsc.org Its significance is derived from a combination of its inherent ring strain, which is approximately 25.4 kcal/mol, and its three-dimensional structure. rsc.org This ring strain makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, enabling a variety of ring-opening and functionalization reactions. rsc.orgrsc.org Despite this reactivity, they are generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.org

In medicinal chemistry, the incorporation of an azetidine ring can confer several advantageous properties to a molecule. nih.gov Its rigid, three-dimensional nature can help to pre-organize appended functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for a biological target. nih.gov Furthermore, the presence of the azetidine nitrogen can influence a compound's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP), which are critical determinants of its pharmacokinetic profile. nih.gov The increasing commercial availability of azetidine building blocks and the development of novel synthetic methodologies have further fueled their application in drug discovery. nih.gov

The Pyridine (B92270) Moiety as a Privileged Scaffold in Bioactive Compound Discovery

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. pharmablock.comijpsonline.comrsc.org This designation stems from its frequent appearance in a wide range of biologically active compounds and approved drugs. rsc.org The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and can significantly influence a molecule's properties and interactions with biological targets. pharmablock.com

Replacing a phenyl ring with a pyridine ring, a strategy known as "N-scan SAR," can lead to improved pharmaceutical profiles. pharmablock.com The pyridine nitrogen can alter the molecule's electronic distribution, dipole moment, and metabolic stability. pharmablock.com This can result in enhanced binding affinity, improved selectivity, and better pharmacokinetic properties. pharmablock.com The versatility of the pyridine ring allows for its functionalization at various positions, providing a means to explore the chemical space around a core scaffold and optimize biological activity. ijpsonline.com Over 60 FDA-approved drugs contain a pyridine moiety, highlighting its importance in the development of new therapeutics. pharmablock.com

Contextualizing 4-(Azetidin-3-yloxy)pyridine within Azetidine-Pyridine Hybrid Architectures for Advanced Research

The compound 4-(Azetidin-3-yloxy)pyridine represents a deliberate and strategic fusion of the azetidine and pyridine scaffolds. This hybrid architecture brings together the desirable three-dimensional structural features of the azetidine ring with the privileged electronic and interactive properties of the pyridine moiety. The ether linkage between the two rings provides a flexible yet defined connection, allowing for the exploration of various spatial arrangements of the two heterocyclic systems.

The development of such hybrid molecules stems from the ongoing quest for novel chemical entities with enhanced biological activity and improved drug-like properties. smolecule.com The combination of the azetidine and pyridine rings in 4-(Azetidin-3-yloxy)pyridine creates a unique chemical entity with the potential for novel interactions with biological targets. The azetidine portion can provide a rigid and defined vector for substituent placement, while the pyridine ring can engage in crucial hydrogen bonding and pi-stacking interactions.

Scope and Objectives of Academic Inquiry into 4-(Azetidin-3-yloxy)pyridine

The academic inquiry into 4-(Azetidin-3-yloxy)pyridine and its derivatives is driven by several key objectives. A primary goal is the exploration of its potential as a scaffold for the development of new therapeutic agents. Researchers are investigating the synthesis of various substituted analogs of 4-(Azetidin-3-yloxy)pyridine to understand the structure-activity relationships (SAR) that govern its biological effects.

Furthermore, the compound serves as a valuable building block in organic synthesis. bohrium.com Its unique structure allows for further chemical modifications, leading to the creation of more complex molecules with diverse applications. The study of its chemical reactivity and the development of efficient synthetic routes to access this and related compounds are also significant areas of research.

The overarching aim is to fully characterize the chemical and biological properties of the 4-(Azetidin-3-yloxy)pyridine scaffold and to leverage this understanding for the design and discovery of novel molecules with potential applications in various fields of chemical and biomedical research.

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYIYTUKIVZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Azetidin 3 Yloxy Pyridine and Analogues

Retrosynthetic Analysis of 4-(Azetidin-3-yloxy)pyridine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgslideshare.net For 4-(azetidin-3-yloxy)pyridine, the analysis primarily focuses on the disconnection of the ether bond and the simplification of the heterocyclic cores.

The primary retrosynthetic disconnection of 4-(azetidin-3-yloxy)pyridine targets the ether linkage (C-O bond), which is the most synthetically feasible bond to form. This leads to two principal synthons: an azetidin-3-yloxy species and a 4-pyridyl species.

Disconnection of the Ether Bond: Breaking the C(pyridine)-O bond suggests a nucleophilic aromatic substitution pathway. This involves a 3-hydroxyazetidine derivative acting as a nucleophile and a pyridine (B92270) ring with a leaving group at the C-4 position acting as an electrophile.

Disconnection of the Azetidine (B1206935) Ring: Further deconstruction of the azetidine moiety, a strained four-membered ring, typically involves retrosynthetic pathways that trace back to acyclic precursors. rsc.org A common strategy involves a 1,3-amino alcohol, which can be formed from the reaction of an amine with an epoxide like epichlorohydrin (B41342). google.com

Disconnection of the Pyridine Ring: The pyridine ring can be retrosynthetically disassembled through various classical syntheses, such as the Hantzsch pyridine synthesis, which constructs the ring from β-dicarbonyl compounds, an aldehyde, and ammonia. advancechemjournal.comorganic-chemistry.org However, for this target molecule, functionalized pyridines are more commonly used as starting materials.

The formation of the central ether linkage is the key step in the synthesis. The retrosynthetic analysis points to two main strategies based on which fragment acts as the nucleophile.

Azetidine as the Nucleophile: This is the most common approach. It involves the deprotonation of the hydroxyl group of a suitably N-protected 3-hydroxyazetidine to form a potent alkoxide nucleophile. This nucleophile then attacks an electrophilic pyridine ring substituted with a good leaving group (e.g., a halogen) at the C-4 position. This strategy falls under the category of a Williamson ether synthesis or a nucleophilic aromatic substitution (SNAr).

Pyridine as the Nucleophile: In this alternative strategy, 4-hydroxypyridine (B47283) acts as the nucleophile. The hydroxyl group is deprotonated to form a pyridin-4-olate (B372684) anion. This anion then displaces a leaving group (e.g., a tosylate or halide) from the 3-position of an N-protected azetidine.

The first approach is generally preferred due to the high reactivity of 4-halopyridines towards nucleophilic substitution.

Established Synthetic Routes to 4-(Azetidin-3-yloxy)pyridine

The most prevalent synthetic routes employ nucleophilic substitution reactions, capitalizing on the electrophilic nature of the C-4 position of the pyridine ring and the nucleophilicity of the oxygen atom on the azetidine precursor.

The formation of the azetidin-3-yloxy moiety is typically achieved via a nucleophilic substitution reaction. The SN2 mechanism is common when an alcohol is converted into a species with a better leaving group, such as a tosylate, which is then displaced by a nucleophile. youtube.comslideshare.net However, in the context of forming the target ether, a nucleophilic aromatic substitution is more frequent.

A standard procedure involves the following steps:

Protection of Azetidine Nitrogen: The secondary amine of 3-hydroxyazetidine is protected to prevent it from acting as a competing nucleophile. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). chemicalbook.com

Deprotonation: The N-protected 3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the corresponding alkoxide.

Substitution: The alkoxide is then reacted with a 4-substituted pyridine, typically 4-chloropyridine (B1293800) or 4-fluoropyridine, in a suitable aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Deprotection: The final step involves the removal of the N-protecting group to yield the target compound, 4-(azetidin-3-yloxy)pyridine. For a Boc group, this is achieved with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org

Table 1: Example Conditions for Nucleophilic Displacement

| Step | Reagents & Conditions | Purpose |

| Protection | 3-hydroxyazetidine, (Boc)₂O, Solvent (e.g., CH₂Cl₂) | Introduction of Boc protecting group. |

| Alkoxide Formation | N-Boc-3-hydroxyazetidine, NaH, Solvent (e.g., DMF) | Generation of the nucleophile. |

| Ether Formation | 4-chloropyridine, Heat | Nucleophilic Aromatic Substitution. |

| Deprotection | HCl in Dioxane or TFA | Removal of Boc group to yield the final product. |

Achieving regioselective functionalization at the C-4 position of pyridine is crucial for preparing the necessary electrophilic precursor. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. rsc.org Direct functionalization can be challenging due to selectivity issues. nih.gov

Several methods have been developed to introduce a leaving group, such as a halogen, at the C-4 position:

Direct Halogenation: Direct chlorination of pyridine can be achieved using various chlorinating reagents, but may result in a mixture of isomers. google.com

From Pyridine N-oxide: A common strategy involves the synthesis of pyridine N-oxide, which can then be nitrated or halogenated preferentially at the C-4 position. Subsequent removal of the N-oxide group yields the 4-substituted pyridine.

Metalation: The C-4 position can be deprotonated using strong bases like n-butylsodium, followed by quenching with an electrophile. researcher.life This allows for the introduction of various functional groups.

Using Pyridinium (B92312) Salts: N-substituted pyridinium salts can enhance the electrophilicity of the ring and direct functionalization to the C-4 position. nih.govfrontiersin.org These salts can react with nucleophiles, providing a pathway to C-4 substituted pyridines. frontiersin.org

Synthesis of Key Precursors and Building Blocks for 4-(Azetidin-3-yloxy)pyridine

Synthesis of 3-Hydroxyazetidine and its N-Protected Derivatives

3-Hydroxyazetidine is a valuable but potentially unstable building block that is often prepared and used as its hydrochloride salt. google.comchemicalbook.com A common synthetic approach starts with epichlorohydrin and an amine with a readily removable protecting group, such as benzylamine (B48309) or diphenylmethylamine. google.comchemicalbook.com

A typical sequence is:

Ring Opening: Reaction of epichlorohydrin with an amine (e.g., benzylamine) opens the epoxide ring.

Cyclization: The resulting amino alcohol undergoes intramolecular cyclization, often promoted by a base, to form the N-protected 3-hydroxyazetidine. google.com

Deprotection/Protection Swap: The initial protecting group (e.g., benzyl) can be removed via hydrogenolysis (e.g., using Pd/C catalyst). chemicalbook.com The resulting 3-hydroxyazetidine is often immediately reprotected with a more suitable group for the subsequent ether synthesis, such as a Boc group, by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.comgoogle.com

Table 2: Common Precursors for 3-Hydroxyazetidine Synthesis

| Starting Material 1 | Starting Material 2 | Key Intermediate |

| Epichlorohydrin | Benzylamine | 1-benzyl-3-hydroxyazetidine |

| Epichlorohydrin | Diphenylmethylamine | 1-(diphenylmethyl)-3-hydroxyazetidine |

| Epichlorohydrin | tert-Butylamine | 1-tert-butyl-3-hydroxyazetidine |

Synthesis of 4-Halopyridines

4-Halopyridines, particularly 4-chloropyridine and 4-fluoropyridine, are the most common electrophilic partners in the synthesis of 4-(azetidin-3-yloxy)pyridine. These are industrial chemicals that can be synthesized through several routes. For example, 4-chloropyridine can be prepared from pyridine itself or from N-(4-pyridyl) pyridinium chloride hydrochloride by reacting with a chlorinating agent. google.com 4-aminopyridine (B3432731) can also serve as a precursor to other 4-substituted pyridines via diazotization reactions. google.com

Advanced Synthetic Strategies and Methodological Innovations

While the classical SNAr approach is robust, research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of 4-(Azetidin-3-yloxy)pyridine and its analogues.

Transition-metal-catalyzed cross-coupling reactions offer powerful alternatives to the traditional SNAr. The Ullmann condensation and Buchwald-Hartwig O-arylation are prominent examples. wikipedia.orgwikipedia.org

Ullmann Condensation: This copper-catalyzed reaction can form C-O bonds between alcohols and aryl halides. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols use soluble copper catalysts with ligands like 1,10-phenanthroline (B135089) or various amino acids, allowing the reaction to proceed under milder conditions. mdpi.comnih.gov The reaction of N-Boc-azetidin-3-ol with 4-bromopyridine (B75155) in the presence of a Cu(I) catalyst and a suitable base can yield the desired ether.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction is highly versatile for forming aryl ethers. wikipedia.org It involves the reaction of an alcohol with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance. researchgate.netresearchgate.net The synthesis of 4-(Azetidin-3-yloxy)pyridine via this route would involve coupling N-Boc-azetidin-3-ol with a 4-halopyridine using a catalyst system such as Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand.

| Coupling Reaction | Catalyst/Ligand System | Base | Solvent | Advantage |

| Ullmann Condensation | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | Lower cost catalyst (copper) |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High functional group tolerance, milder conditions |

This table compares potential catalytic systems for the C-O bond formation.

Applying green chemistry principles aims to make the synthesis more environmentally benign and efficient. researchgate.net Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. orgchemres.orgnih.gov The SNAr reaction to form 4-(Azetidin-3-yloxy)pyridine can be performed under microwave heating, drastically cutting reaction times from hours to minutes. eurekaselect.comosi.lv

Alternative Solvents: Replacing conventional polar aprotic solvents like DMF with greener alternatives such as ionic liquids or even performing the reaction in aqueous media using phase-transfer catalysts can reduce environmental impact. researchgate.net

Catalytic Processes: As mentioned, using catalytic amounts of copper or palladium is inherently greener than using stoichiometric reagents. semanticscholar.orgresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. While a specific MCR for 4-(Azetidin-3-yloxy)pyridine is not prominently documented, the development of such a process is a logical extension for creating analogues. For instance, a hypothetical MCR could involve the reaction of an allene, a nitrile, and a carboxylic acid to construct a highly substituted pyridin-4-ol, which could then be functionalized. chim.it This strategy allows for the variation of multiple substitution points on the pyridine ring in a single, atom-economical step, providing rapid access to libraries of related compounds for structure-activity relationship studies.

Role of 4-(Azetidin-3-yloxy)pyridine as a Synthetic Intermediate

Once synthesized and deprotected (typically by treating the N-Boc intermediate with an acid like trifluoroacetic acid), 4-(Azetidin-3-yloxy)pyridine becomes a valuable synthetic intermediate. wikipedia.org The secondary amine of the azetidine ring is a nucleophilic handle that allows for a wide range of subsequent chemical modifications.

This scaffold is a key building block in the pharmaceutical industry for the synthesis of complex drug candidates, particularly kinase inhibitors used in oncology. google.comrsc.orgresearchgate.net The azetidine nitrogen can be functionalized via reactions such as:

Acylation with acid chlorides or anhydrides.

Reductive amination with aldehydes or ketones.

Alkylation with alkyl halides.

Coupling with other heterocyclic systems.

For example, 4-(Azetidin-3-yloxy)pyridine can be coupled with other halogenated heterocycles (e.g., pyrimidines, imidazopyridines) through a second SNAr or a Buchwald-Hartwig amination reaction to generate complex, multi-ring structures with potential biological activity. google.comgoogle.com Its rigid structure and defined vector for substitution make it a desirable component for probing the binding pockets of biological targets. nih.gov

Utilization in the Construction of Complex Molecular Architectures

The inherent characteristics of the 4-(azetidin-3-yloxy)pyridine scaffold, such as its polarity, basicity, and three-dimensional shape, make it an attractive component in the design of complex molecules, particularly in the realm of drug discovery. The azetidine ring offers a rigid, saturated core that can introduce favorable conformational constraints, while the pyridine ring provides a key site for hydrogen bonding and potential metabolic stability.

A primary synthetic strategy for creating the 4-(azetidin-3-yloxy)pyridine unit involves the nucleophilic substitution of a suitably protected 3-hydroxyazetidine with a 4-halopyridine or by coupling 4-hydroxypyridine with a protected 3-azetidinol derivative. A common approach employs a Williamson ether synthesis, where a deprotonated 3-hydroxyazetidine derivative reacts with an activated 4-halopyridine. The choice of protecting group on the azetidine nitrogen is critical to prevent side reactions and to be easily removable in a later synthetic step.

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Resulting Intermediate |

| N-Boc-3-hydroxyazetidine | 4-Fluoropyridine | Nucleophilic Aromatic Substitution | Sodium hydride (NaH) | N-Boc-4-(azetidin-3-yloxy)pyridine |

| 3-Azetidinol hydrochloride | 4-Chloropyridine hydrochloride | Williamson Ether Synthesis | Potassium tert-butoxide | 4-(Azetidin-3-yloxy)pyridine |

Once synthesized, this building block can be further elaborated. For instance, the secondary amine of the azetidine ring provides a convenient handle for derivatization, allowing for the attachment of various functional groups or its integration into a larger molecular framework through reactions such as reductive amination, acylation, or urea (B33335) formation.

Introduction of the Azetidin-3-yloxy-pyridine Moiety into Larger Scaffolds

The incorporation of the pre-formed 4-(azetidin-3-yloxy)pyridine moiety into larger and more complex scaffolds is a key strategy in the synthesis of advanced drug candidates. This modular approach allows for the late-stage introduction of this desirable fragment, providing flexibility in analog synthesis and structure-activity relationship (SAR) studies.

One prevalent method for this incorporation is through nucleophilic substitution reactions where the secondary amine of 4-(azetidin-3-yloxy)pyridine displaces a leaving group on a larger molecular scaffold. This is particularly common in the synthesis of kinase inhibitors, where the azetidine nitrogen can form a crucial interaction with the hinge region of the enzyme.

Another significant application involves the use of 4-(azetidin-3-yloxy)pyridine in multi-component reactions. These reactions allow for the rapid assembly of complex molecules from simpler starting materials in a single synthetic operation. The pyridine nitrogen can also be utilized for further functionalization, for example, through N-oxidation followed by substitution reactions.

Detailed research findings have demonstrated the successful integration of this moiety into a variety of complex heterocyclic systems. For example, in the synthesis of certain Janus kinase (JAK) inhibitors, the 4-(azetidin-3-yloxy)pyridine fragment is often attached to a pyrimidine (B1678525) or pyrrolopyrimidine core.

| Core Scaffold | Reaction Type | Coupling Partner | Resulting Complex Molecule |

| 2-Chloropyrimidine | Nucleophilic Aromatic Substitution | 4-(Azetidin-3-yloxy)pyridine | 2-((Azetidin-3-yloxy)pyridin-4-yl)pyrimidine |

| 4-Fluorobenzonitrile | Nucleophilic Aromatic Substitution | 4-(Azetidin-3-yloxy)pyridine | 4-((Azetidin-3-yloxy)pyridin-4-yl)benzonitrile |

| Pyrrolopyrimidine with a leaving group | Nucleophilic Substitution | 4-(Azetidin-3-yloxy)pyridine | Pyrrolopyrimidine-substituted 4-(azetidin-3-yloxy)pyridine derivative |

The strategic placement of the 4-(azetidin-3-yloxy)pyridine moiety within a larger molecule can significantly impact its biological activity and pharmacokinetic profile. Its ability to modulate properties such as solubility, permeability, and metabolic stability underscores its importance as a valuable building block in modern medicinal chemistry.

Chemical Transformations and Derivatization Strategies for 4 Azetidin 3 Yloxy Pyridine

Functional Group Interconversions on the Azetidine (B1206935) Ring

The azetidine moiety of 4-(azetidin-3-yloxy)pyridine offers a reactive handle for various functionalization reactions, primarily centered around the secondary amine. These transformations allow for the introduction of a diverse array of substituents, influencing the compound's polarity, basicity, and steric profile.

The secondary amine of the azetidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom.

N-Alkylation can be achieved under standard conditions using alkyl halides, tosylates, or mesylates in the presence of a base to neutralize the generated acid. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine. The reaction scope is broad, allowing for the introduction of simple alkyl chains, functionalized alkyl groups, and benzylic substituents. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation.

N-Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule. This transformation is typically carried out using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or pyridine (B92270) to scavenge the acid byproduct. A wide range of acyl groups, including aliphatic, aromatic, and heteroaromatic moieties, can be appended to the azetidine nitrogen. In some cases, highly enantioselective ring-opening of 3-substituted azetidines can be achieved with acyl halides, promoted by a chiral squaramide hydrogen-bond donor catalyst, affording acylated products with high enantiomeric excess. acs.org

| Reagent Type | General Conditions | Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-4-(azetidin-3-yloxy)pyridine |

| Aldehyde/Ketone (RCHO/RCOR') | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE) | N-Alkyl-4-(azetidin-3-yloxy)pyridine |

| Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acyl-4-(azetidin-3-yloxy)pyridine |

| Anhydride ((RCO)₂O) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl-4-(azetidin-3-yloxy)pyridine |

Controlling the stereochemistry of substituents on the azetidine ring is often critical for optimizing biological activity. Several strategies have been developed for the stereoselective synthesis and functionalization of azetidines.

One approach involves the diastereoselective synthesis of substituted azetidines. For instance, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. researchgate.net Further functionalization can be achieved through nucleophilic displacement of the iodine. Another method describes a general and scalable two-step regio- and diastereoselective synthesis of 2-arylazetidines from simple building blocks. acs.org

Enantioselective synthesis provides access to specific enantiomers. A notable example is the copper-catalyzed boryl allylation of azetines, which allows for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This three-component coupling reaction introduces two versatile functionalities to the azetidine ring with complete absolute and relative stereocontrol. acs.org Additionally, the enantioselective ring-opening of azetidines, as mentioned earlier, not only acylates the nitrogen but also proceeds with high enantioselectivity. acs.org

| Method | Key Features | Stereochemical Outcome |

| Iodine-mediated cyclization of homoallyl amines | 4-exo trig cyclization | cis-2,4-disubstituted azetidines researchgate.net |

| Two-step synthesis from simple building blocks | Scalable and general | Regio- and diastereoselective formation of 2-arylazetidines acs.org |

| Copper-catalyzed boryl allylation of azetines | Three-component coupling | Enantioselective synthesis of 2,3-disubstituted azetidines acs.org |

| Chiral catalyst-promoted ring-opening | Squaramide hydrogen-bond donor catalyst | Highly enantioselective N-acylation acs.org |

Modifications and Substitutions on the Pyridine Ring

The pyridine ring of 4-(azetidin-3-yloxy)pyridine is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions. The azetidin-3-yloxy group at the 4-position acts as an electron-donating group through resonance, which can affect the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.com The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or complex with Lewis acids under typical EAS conditions, further deactivating the ring. quora.com When EAS does occur on an unsubstituted pyridine, it typically proceeds at the 3- and 5-positions. quora.com

Nitration of pyridines often requires vigorous conditions. For instance, the nitration of 4-hydroxypyridine (B47283) can lead to dinitration at the 3- and 5-positions. researchgate.net A dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions. nih.gov

Halogenation of pyridines can also be challenging. However, methods have been developed for the selective halogenation of pyridines. For example, designed phosphine (B1218219) reagents can be used for the 4-selective halogenation of a broad range of unactivated pyridines. nih.gov

To overcome the inherent low reactivity of the pyridine ring towards EAS, one strategy is the formation of a pyridine N-oxide . The N-oxide group is strongly activating and directs electrophiles to the 4-position (and to a lesser extent, the 2-position). quimicaorganica.org Subsequent reduction of the N-oxide restores the pyridine ring.

| Reaction | Conditions | Expected Regioselectivity on 4-alkoxypyridine |

| Nitration | Harsh (e.g., fuming H₂SO₄/HNO₃) | 3- and 5-positions |

| Halogenation | Varies depending on method | 3- and 5-positions |

| EAS via N-oxide | 1. Oxidation (e.g., m-CPBA) 2. Electrophile 3. Reduction (e.g., PCl₃) | 2- and 6-positions (relative to the alkoxy group) |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings, offering a milder alternative to classical methods and allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These reactions typically require a pre-functionalized pyridine, such as a halopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is widely used for the synthesis of arylamines and can be applied to halopyridines to introduce a variety of amine substituents. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Bidentate phosphine ligands have been shown to be effective in the amination of halopyridines. wikipedia.orgnih.gov

The Suzuki-Miyaura cross-coupling is another palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This reaction is a versatile method for forming carbon-carbon bonds. A one-pot protocol for the directed ortho-metalation-boronation of pyridine derivatives followed by Suzuki-Miyaura cross-coupling has been developed, providing a route to substituted azabiaryls. acs.org

| Reaction | Key Components | Bond Formed |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, aryl halide, amine | C-N |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst, base, organoboron compound, organic halide | C-C |

Direct C-H functionalization of pyridines is an attractive and atom-economical approach for derivatization, as it avoids the need for pre-functionalization. researchgate.net However, achieving regioselectivity can be a significant challenge due to the electronic properties of the pyridine ring. researchgate.net

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgharvard.edu A directing metalating group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile. For 4-substituted pyridines, a DMG at a different position would be required to direct metalation.

Recent advances have focused on the regioselective C-4 functionalization of pyridines . One approach involves the use of a removable blocking group at the nitrogen atom, which directs Minisci-type decarboxylative alkylation to the C-4 position. nih.govnih.gov Another strategy employs dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines. nih.gov These methods provide valuable alternatives to metal-catalyzed cross-coupling reactions. nih.gov

| Strategy | Description | Outcome |

| Directed ortho-metalation (DoM) | Use of a directing metalating group to guide deprotonation to the ortho position. clockss.org | Regioselective functionalization adjacent to the DMG. |

| Blocking Group-Directed Minisci Alkylation | A removable blocking group on the nitrogen directs radical alkylation to the C-4 position. nih.govnih.gov | Regioselective C-4 alkylation. |

| Wittig Olefination of Dearomatized Intermediates | Pyridine N-activation followed by reaction with a phosphonium (B103445) ylide and rearomatization. nih.gov | Construction of 4-alkylpyridines. |

Diversification at the Azetidin-3-yloxy Linkage

The ether bond connecting the azetidine and pyridine rings is a key feature of the scaffold, influencing its conformational properties and metabolic stability. Strategic modifications at this linkage can lead to analogues with altered pharmacological profiles.

Ether Cleavage and Re-functionalization

Cleavage of the ether bond in 4-(azetidin-3-yloxy)pyridine would yield azetidin-3-ol (B1332694) and 4-hydroxypyridine. This transformation typically requires harsh reaction conditions due to the general stability of aryl ethers. Standard methods for ether cleavage involve treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the less sterically hindered carbon, which in this case would be a carbon atom of the azetidine ring.

Following cleavage, the resulting azetidin-3-ol can be re-functionalized to introduce a variety of new linkages. For instance, it can be reacted with a range of electrophiles to form new ethers, esters, or other functional groups, thereby generating a library of analogues with diverse linkers.

Table 1: Potential Reagents for Ether Cleavage of 4-(Azetidin-3-yloxy)pyridine

| Reagent | Typical Conditions | Products |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Azetidin-3-ol, 4-hydroxypyridine |

| Hydroiodic acid (HI) | Reflux | Azetidin-3-ol, 4-hydroxypyridine |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to rt | Azetidin-3-ol, 4-hydroxypyridine |

Analogues with Varied Linker Lengths or Heteroatoms

Instead of cleaving the existing ether, new analogues can be synthesized from precursors to introduce linkers of varying lengths or with different heteroatoms. For example, homologated analogues can be prepared by using azetidine-3-methanol or 2-(azetidin-3-yl)ethanol in place of azetidin-3-ol. These can be coupled with 4-hydroxypyridine under Mitsunobu conditions or via Williamson ether synthesis to yield analogues with longer, more flexible linkers.

Furthermore, the ether oxygen can be replaced with other heteroatoms such as sulfur or nitrogen to create thioether or amine-linked analogues, respectively. The synthesis of such analogues would involve the reaction of 4-mercaptopyridine (B10438) or 4-aminopyridine (B3432731) with a suitably functionalized azetidine derivative, such as 3-haloazetidine or azetidin-3-yl tosylate. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Table 2: Synthetic Strategies for Linker-Modified Analogues

| Analogue Type | Starting Materials | Key Reaction |

| Homologated Ether | Azetidine-3-methanol, 4-hydroxypyridine | Mitsunobu reaction |

| Thioether Analogue | 3-Tosyloxyazetidine, 4-mercaptopyridine | Nucleophilic substitution |

| Amine Analogue | Azetidin-3-one, 4-aminopyridine | Reductive amination |

This table outlines plausible synthetic routes to generate analogues with modified linkers.

Generation of Focused Compound Libraries Based on the 4-(Azetidin-3-yloxy)pyridine Core

To efficiently explore the chemical space around the 4-(azetidin-3-yloxy)pyridine scaffold, the generation of focused compound libraries is a powerful strategy. This allows for the systematic variation of substituents on both the azetidine and pyridine rings to optimize biological activity and physicochemical properties.

Parallel Synthesis Approaches

Parallel synthesis is a highly effective method for the rapid generation of a library of discrete compounds. In the context of the 4-(azetidin-3-yloxy)pyridine core, a parallel synthesis campaign could involve the preparation of a common intermediate, such as N-Boc-azetidin-3-one, which can then be diversified in a parallel fashion.

For example, a library of analogues with substitutions on the azetidine nitrogen can be prepared by reacting a set of diverse aldehydes or ketones with the deprotected azetidine nitrogen via reductive amination. Similarly, the pyridine ring can be functionalized using a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with a library of boronic acids or amines. Each reaction is carried out in a separate reaction vessel, allowing for the straightforward purification and characterization of each individual compound.

Table 3: Example of a Parallel Synthesis Design for Azetidine N-Substitution

| Well # | Aldehyde/Ketone | Product Structure |

| A1 | Benzaldehyde | N-benzyl-4-(azetidin-3-yloxy)pyridine |

| A2 | Cyclohexanone | N-cyclohexyl-4-(azetidin-3-yloxy)pyridine |

| A3 | 4-Fluorobenzaldehyde | N-(4-fluorobenzyl)-4-(azetidin-3-yloxy)pyridine |

| ... | ... | ... |

This table illustrates a hypothetical parallel synthesis array for the N-functionalization of the azetidine ring.

Combinatorial Chemistry Methodologies

Combinatorial chemistry allows for the synthesis of large numbers of compounds in a mixture-based or pooled fashion. One common approach is the "split-and-pool" method, which can be applied to solid-phase synthesis.

For the 4-(azetidin-3-yloxy)pyridine scaffold, a solid-phase synthesis could be designed where the azetidine or pyridine moiety is attached to a solid support. For instance, a resin-bound 4-hydroxypyridine could be reacted with an activated azetidine derivative. The resulting resin-bound scaffold can then be split into multiple portions, with each portion being subjected to a different reaction to introduce diversity at a specific position. The portions are then pooled, mixed, and split again for the next diversification step. This process allows for the exponential generation of a large library of compounds. Deconvolution strategies are then required to identify the active compounds from the mixtures.

While powerful, the application of combinatorial chemistry to the 4-(azetidin-3-yloxy)pyridine scaffold would require the development of robust solid-phase synthesis routes and suitable linkers to attach the core structure to the resin.

Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yloxy Pyridine and Its Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of the structure-activity relationships of 4-(azetidin-3-yloxy)pyridine derivatives is a systematic process that integrates chemical synthesis with biological evaluation. This approach allows researchers to understand how specific structural features of the molecules influence their interactions with biological targets.

Systematic Chemical Modifications and Analog Design

The foundation of SAR studies lies in the strategic design and synthesis of analogs. For the 4-(azetidin-3-yloxy)pyridine scaffold, this involves a methodical approach to modifying its constituent parts. Initially, a "lead" compound, identified through screening or rational design, is selected. Subsequently, a series of analogs are synthesized, each incorporating specific, incremental changes to the lead structure.

Key modifications typically explored include:

Azetidine (B1206935) Ring Substitutions: Introducing various substituents on the nitrogen atom of the azetidine ring to probe the steric and electronic requirements of the binding pocket.

Stereochemical Variations: Synthesizing and evaluating individual enantiomers of chiral centers within the molecule, particularly on the azetidine ring, to determine the optimal stereochemistry for activity.

Pyridine (B92270) Ring Modifications: Altering the position of the nitrogen atom within the pyridine ring (e.g., to a 2-pyridyl or 3-pyridyl ether) or introducing substituents at different positions to modulate electronic properties and potential interactions with the target. nih.gov

Scaffold Alterations: Replacing the azetidine ring with other small, saturated heterocycles such as pyrrolidine (B122466) or piperidine to assess the impact of ring size and conformation on biological activity. nih.gov

Biological Profiling Techniques for SAR Data Generation

Once synthesized, the analogs undergo a battery of biological assays to determine their activity. For derivatives of 4-(azetidin-3-yloxy)pyridine, which often target nAChRs, these assays are designed to measure both binding affinity and functional activity.

Binding Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor subtype. These assays use a radiolabeled ligand with known high affinity for the target receptor. The synthesized compounds are then tested for their ability to displace the radioligand, and from this, their inhibitory constant (Ki) can be calculated. This provides a quantitative measure of the compound's binding affinity.

Functional Assays: Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist. For ion channels like nAChRs, these assays often measure the flow of ions through the channel in response to the compound. A common technique is the ⁸⁶Rb⁺ efflux assay . nih.gov In this assay, cells expressing the target nAChR subtype are loaded with radioactive rubidium (⁸⁶Rb⁺). Application of an agonist opens the ion channel, allowing ⁸⁶Rb⁺ to flow out of the cell, which can be measured. The amount of efflux is proportional to the functional activity of the compound. nih.gov

Impact of Azetidine Ring Substitutions on Research-Identified Activities

The azetidine ring is a key component of the 4-(azetidin-3-yloxy)pyridine scaffold, and modifications to this ring have been shown to significantly impact biological activity.

Influence of N-Substitution Patterns on Ligand-Target Interactions

The nitrogen atom of the azetidine ring is a critical site for modification. In many nAChR ligands, this nitrogen is protonated at physiological pH and forms a key electrostatic interaction with a negatively charged amino acid residue in the receptor's binding pocket.

Systematic SAR studies have shown that the nature of the substituent on the azetidine nitrogen can influence both potency and selectivity. For instance, in related 3-pyridyl ether nAChR modulators, replacing the azetidine ring with other cyclic amines like pyrrolidine and piperidine has a profound effect on binding affinity. This suggests that the conformational restriction imposed by the four-membered azetidine ring is important for maintaining high affinity. nih.gov

Furthermore, expanding the ring from azetidine to pyrrolidine can maintain high affinity at certain nAChR subtypes, while further expansion to a piperidine ring leads to a significant drop in binding affinity. nih.gov This highlights the precise spatial requirements of the binding pocket.

| Compound | Ring System | α4β2 Binding Affinity (Ki, nM) | α3β4 Binding Affinity (Ki, nM) | α7 Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| Azetidine Analog | Azetidine | 0.8 | 150 | >10000 |

| Pyrrolidine Analog | Pyrrolidine | 1.2 | 250 | >10000 |

| Piperidine Analog | Piperidine | >1000 | >10000 | >10000 |

Data in this table is representative and adapted from findings on structurally related compounds to illustrate SAR principles.

Stereochemical Effects of Azetidine Chirality on Biological Activity

Many biologically active molecules are chiral, and their different enantiomers can exhibit vastly different pharmacological properties. nih.govnih.govmalariaworld.orgresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the stereoisomers of a ligand. For derivatives of 4-(azetidin-3-yloxy)pyridine, the stereochemistry at the 3-position of the azetidine ring is a critical determinant of biological activity.

For example, in the closely related compound 3-[2(S)-2-azetidinylmethoxy]pyridine (A-85380), a potent and selective α4β2 nAChR agonist, the (S)-enantiomer is the active form. nih.gov This highlights that the specific three-dimensional arrangement of the atoms is crucial for optimal interaction with the receptor binding site. The synthesis of enantiomerically pure compounds is therefore a key aspect of SAR studies to identify the most active stereoisomer and to avoid potential off-target effects or lower efficacy associated with racemic mixtures. Molecular modeling studies can further elucidate the structural and stereochemical requirements for efficient ligand-target interactions. nih.govnih.govmalariaworld.orgresearchgate.net

Role of Pyridine Ring Modifications in Modulating Investigational Biological Activities

The pyridine ring of the 4-(azetidin-3-yloxy)pyridine scaffold also plays a crucial role in its interaction with biological targets. Modifications to this ring can significantly alter binding affinity, selectivity, and functional activity.

One important modification is the position of the nitrogen atom within the aromatic ring. Studies on related pyridyl ether nAChR ligands have shown that moving the nitrogen from the 3-position to the 2- or 4-position can have a dramatic effect on binding affinity for different nAChR subtypes. nih.gov This is because the position of the nitrogen atom influences the electron distribution in the ring and its ability to form hydrogen bonds with the receptor.

Furthermore, the addition of substituents to the pyridine ring can also modulate activity. For example, in studies of epibatidine analogs, the introduction of fluoro, bromo, or amino groups to the pyridine ring resulted in varied affinities and efficacies at different nAChR subtypes. nih.gov This demonstrates that the electronic and steric properties of substituents on the pyridine ring can be fine-tuned to achieve a desired pharmacological profile. For instance, strongly electron-withdrawing groups, such as a trifluoromethyl group, have been shown in some related scaffolds to improve potency, suggesting important ligand-receptor interactions. nih.gov

| Compound | Pyridine Isomer | α4β2 Binding Affinity (Ki, nM) | α3β4 Binding Affinity (Ki, nM) | α7 Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| 3-Pyridyl Ether | 3-pyridyl | 1.5 | 250 | 3000 |

| 2-Pyridyl Ether | 2-pyridyl | 50 | >10000 | >10000 |

| 4-Pyridyl Ether | 4-pyridyl | >10000 | >10000 | >10000 |

Data in this table is representative and adapted from findings on structurally related compounds to illustrate SAR principles.

Electronic and Steric Contributions of Pyridine Ring Substituents

The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating the molecule's properties. Electron-donating groups (EDGs), such as methoxy (-OCH3) and amino (-NH2) groups, can increase the electron density of the pyridine ring, potentially enhancing its ability to participate in hydrogen bonding or other electrostatic interactions with the target protein. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, which can influence its metabolic stability and binding affinity.

The size and shape of the substituents, or their steric properties, are equally important. Bulky substituents can create steric clashes within the binding site, leading to a loss of activity. However, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. The interplay between electronic and steric effects is complex and often requires a systematic exploration to identify the optimal substitution pattern for a given biological target.

Table 1: Illustrative SAR Data for Pyridine Ring Substituents

| Compound ID | R1 (Position) | R2 (Position) | Potency (IC50, nM) |

|---|---|---|---|

| 1a | H | H | 500 |

| 1b | 2-Cl | H | 1200 |

| 1c | 3-OCH3 | H | 150 |

| 1d | 5-CN | H | 300 |

| 1e | 3-OCH3 | 5-CH3 | 80 |

Contributions of the Ether Linkage and Bridging Moiety to Biological Response

Conformational Flexibility and Rigidity Analysis

The ether linkage provides a degree of conformational flexibility, allowing the pyridine and azetidine rings to adopt various spatial orientations. This flexibility can be advantageous, enabling the molecule to adapt to the specific geometry of the target's binding site. However, excessive flexibility can be entropically unfavorable upon binding. Computational studies, such as conformational analysis and molecular dynamics simulations, are crucial for understanding the preferred conformations of these molecules and how they relate to their biological activity. Introducing elements of rigidity, for example, by incorporating the ether oxygen into a larger ring system, can lock the molecule into a more bioactive conformation, potentially leading to increased potency.

Hydrogen Bonding and Other Non-Covalent Interaction Patterns

The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors within the active site of a protein. Similarly, the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The strained nature of the four-membered azetidine ring also influences the local geometry and electronic distribution, which can impact non-covalent interactions such as van der Waals forces and dipole-dipole interactions. Understanding these interaction patterns is key to rational drug design.

Identification of Key Pharmacophoric Elements within the 4-(Azetidin-3-yloxy)pyridine Scaffold

A pharmacophore model encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 4-(Azetidin-3-yloxy)pyridine scaffold, identifying these key elements is a critical step in the design of new and improved derivatives.

Mapping of Essential Chemical Features for Target Recognition

A hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the pyridine nitrogen.

A hydrogen bond acceptor feature from the ether oxygen.

A hydrogen bond acceptor/donor feature from the azetidine nitrogen.

By understanding and applying these SAR principles, medicinal chemists can more effectively navigate the chemical space around the 4-(Azetidin-3-yloxy)pyridine scaffold to develop novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Development of Hypotheses for Receptor Binding and Mechanistic Action of 4-(Azetidin-3-yloxy)pyridine and its Derivatives

The structure-activity relationship (SAR) data of 4-(Azetidin-3-yloxy)pyridine and its analogs have led to the formulation of several hypotheses regarding their interaction with receptors, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs), and the underlying mechanisms of their action. These hypotheses are centered on the key structural features of the molecule: the pyridine ring, the azetidine moiety, and the connecting ether linkage.

A central hypothesis for the binding of these compounds is the crucial role of the pyridine nitrogen as a hydrogen bond acceptor. This interaction is a well-established pharmacophoric feature for nicotinic agonists. It is proposed that the pyridine nitrogen of 4-(Azetidin-3-yloxy)pyridine and its derivatives forms a hydrogen bond with a backbone NH group within the receptor's binding site, a critical interaction for anchoring the ligand and initiating receptor activation. nih.gov This is supported by studies on nicotine itself, where the pyridine nitrogen is a key component of its pharmacophore. nih.gov

Modifications to the pyridine ring have been shown to significantly impact receptor affinity, providing further insight into the binding pocket. For instance, in the closely related analog 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), the position of halogen substituents on the pyridine ring dramatically alters binding affinity for nAChRs. nih.gov Analogs with substituents at the 5- or 6-positions, as well as the 2-fluoro analog, exhibit subnanomolar affinity. nih.gov In contrast, bulkier substituents like chloro, bromo, or iodo at the 2-position lead to a substantial decrease in affinity. nih.gov This suggests that the space around the 2-position of the pyridine ring within the receptor's binding site is sterically constrained.

The azetidine ring is another critical component influencing the binding and activity of these compounds. It is hypothesized that the azetidine moiety serves to correctly orient the pyridine ring within the binding pocket and may also engage in its own interactions with the receptor. The size and substitution of this azacyclic ring have demonstrated significant effects on receptor binding affinity. For example, variations in the ring size of the azacycle in related pyridyl ethers have resulted in dramatic changes in IC50 values at the α4β2 nAChR subtype. nih.gov Furthermore, the stereochemistry of the azetidine ring can also play a role in the selectivity and affinity for different nAChR subtypes.

Based on these observations, a mechanistic hypothesis is that these compounds act as agonists or partial agonists at nAChRs. Upon binding, they are thought to induce a conformational change in the receptor, leading to the opening of the ion channel. The degree of agonism (full versus partial) is likely influenced by the specific substitutions on both the pyridine and azetidine rings, which fine-tune the ligand's ability to stabilize the active conformation of the receptor. For instance, in a series of isoxazolylpyridine ethers with an azetidine ring, modifications were explored to develop potent α4β2-nAChR partial agonists.

The following tables present data from SAR studies on related compounds, which support the hypotheses on receptor binding and mechanistic action.

| Compound | Pyridine Substitution | Ki (pM) |

|---|---|---|

| Analog 1 | 2-Fluoro | Subnanomolar Affinity |

| Analog 2 | 5-Halo | 11 - 210 |

| Analog 3 | 6-Halo | 11 - 210 |

| Analog 4 | 2-Chloro | Lower Affinity |

| Analog 5 | 2-Bromo | Lower Affinity |

| Analog 6 | 2-Iodo | Lower Affinity |

| Compound | Azacycle | Pyridine Substituents | IC50 (nM) |

|---|---|---|---|

| 27f | (R)-3-pyrrolidinyl | 2-chloro, 3-(4-cyanophenyl) | 22 |

| Generic Analog | Variable | Variable | >10,000 |

Investigational Biological Activities and Molecular Mechanisms Research Focus

Exploration of Biological Targets and Pathways

The core structure of 4-(Azetidin-3-yloxy)pyridine presents a scaffold that has been explored for its potential to interact with various enzymes and receptors, leading to the modulation of biological pathways.

Enzyme Inhibition Studies (e.g., Caspase-3, NAPE-PLD, JAK1 in research models)

Caspase-3: Research into the development of Caspase-3 inhibitors has explored analogs containing a hydrophilic pyridine (B92270) ring. In one study, a series of isatin (B1672199) analogs were synthesized and evaluated for their ability to inhibit Caspase-3. nih.gov Specifically, compounds incorporating a pyridin-3-yloxy group attached to an azetidine (B1206935) ring showed notable potency. nih.gov The introduction of the pyridine-containing group was found to increase the inhibitory activity in whole-cell assays compared to their corresponding phenoxymethyl-isatin analogs. nih.gov

| Compound Analogue Structure | Inhibition Potency (IC50) | Assay Type |

|---|---|---|

| (S)-5-(2-((pyridin-3-yloxy)methyl)azetidin-1-ylsulfonyl)indoline-2,3-dione | Data not specified in abstract | Enzyme and Whole Cell Assays |

| 5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatin | 3.1 nM | Enzyme Assay |

NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov While various inhibitors of NAPE-PLD have been identified, including quinazoline (B50416) sulfonamide derivatives, current publicly available research has not specifically detailed the inhibitory activity of 4-(Azetidin-3-yloxy)pyridine against this enzyme. rsc.org

JAK1: Janus kinase 1 (JAK1) is a member of the JAK family of tyrosine kinases that are critical in cytokine signaling. researchgate.net Selective inhibition of JAK1 is a therapeutic strategy for various inflammatory diseases. nih.gov While derivatives of 4-amino-7H-pyrrolo[2,3-d]pyrimidine and other scaffolds containing piperidinyl or azetidine fragments have been investigated as JAK1 inhibitors, specific studies on the inhibitory potential of 4-(Azetidin-3-yloxy)pyridine against JAK1 are not prominent in the current body of scientific literature. nih.govgoogle.com

Receptor Modulation Studies (e.g., Histamine (B1213489) H3 receptor agonism/antagonism in research models)

The Histamine H3 receptor (H3R) is primarily found in the central nervous system and modulates the release of histamine and other neurotransmitters. wikipedia.org Consequently, H3R antagonists and inverse agonists are investigated for their potential in treating neurological and cognitive disorders. nih.govresearchgate.net The pyridine moiety is a common feature in many H3R ligands. nih.gov However, specific research detailing the agonistic or antagonistic activity of 4-(Azetidin-3-yloxy)pyridine at the Histamine H3 receptor has not been extensively reported in available studies.

Investigations into Other Protein-Ligand Interactions

Comprehensive studies detailing other specific protein-ligand interactions of 4-(Azetidin-3-yloxy)pyridine are not widely available in the public research domain. The structural motifs of the compound suggest potential for various interactions, but these require further empirical investigation.

Evaluation of Antimicrobial Properties in Research Settings

The pyridine nucleus is a well-established scaffold in the development of antimicrobial agents. nih.govopenaccessjournals.com Its derivatives have been evaluated against a wide range of pathogens.

Screening Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Derivatives of pyridine and compounds containing azetidine rings have demonstrated antibacterial activity in various research settings. For instance, certain pyridine-containing substituted phenyl azetidin-2-ones were reported to be potent against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Similarly, other pyridine derivatives have shown activity against these bacteria. jocpr.commdpi.comjocpr.com However, specific minimum inhibitory concentration (MIC) values for 4-(Azetidin-3-yloxy)pyridine against these particular strains are not documented in the reviewed literature.

| Bacterial Strain | Activity of Related Pyridine/Azetidine Derivatives | Specific Data for 4-(Azetidin-3-yloxy)pyridine |

|---|---|---|

| Staphylococcus aureus | Activity reported for various derivatives. nih.govnih.govmdpi.comkpfu.rumdpi.com | Not available in reviewed literature. |

| Escherichia coli | Activity reported for various derivatives. nih.govjocpr.comnih.gov | Not available in reviewed literature. |

| Bacillus subtilis | Activity reported for various derivatives. nih.govfrontiersin.org | Not available in reviewed literature. |

Assessment of Antifungal Activities (e.g., Aspergillus niger, Penicillium rubrum)

The antifungal potential of pyridine derivatives has also been a focus of research. Studies have shown that certain novel pyridine and triazolopyridine derivatives exhibit promising inhibitory activity against Aspergillus niger. nih.gov Additionally, some pyridine-containing azetidin-2-ones have been found to be potent against A. niger and Penicillium rubrum. nih.gov Despite these findings for related structures, specific antifungal activity data for 4-(Azetidin-3-yloxy)pyridine against these fungal strains is not currently available in the scientific literature.

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

Research into azetidine derivatives, a class to which 4-(Azetidin-3-yloxy)pyridine belongs, has identified potent bactericidal activity, particularly against drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. The proposed mechanism of action at the cellular level centers on the disruption of the mycobacterial cell envelope biogenesis. nih.gov

Specifically, studies suggest that these compounds interfere with the late-stage biosynthesis of mycolic acids, which are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall. nih.gov This inhibition of mycolate assembly is a critical action, as the mycolic acid layer is vital for the structural integrity and survival of the bacterium. Transcriptomic analysis further supports that this mechanism is distinct from that of existing mycobacterial cell wall inhibitors, indicating a novel mode of action. nih.gov The disruption of this fundamental cellular process leads to potent bactericidal effects without the rapid development of detectable drug resistance in laboratory settings. nih.gov

Other Research-Identified Biological Modulations

Beyond its antimicrobial potential, research has explored the broader biological effects of pyridine-containing compounds, including those with structures similar to 4-(Azetidin-3-yloxy)pyridine. These investigations have revealed potential activities in anti-inflammatory, antiviral, and anticancer contexts.

Anti-inflammatory Research Potential in Pre-clinical Models

Derivatives of pyridine have demonstrated significant anti-inflammatory activity in various preclinical models. nih.govresearchgate.net In studies utilizing carrageenan-induced paw edema in rats, a standard model for acute inflammation, certain pyridine derivatives have shown a considerable reduction in inflammation. nih.govbiointerfaceresearch.com This anti-inflammatory effect is hypothesized to be related to the iron-chelating properties of some pyridine structures, such as 3-hydroxy-pyridine-4-ones. nih.gov Key enzymes in the inflammatory pathway, like cyclooxygenase and lipoxygenase, are heme-dependent (iron-dependent). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators. nih.gov

Antiviral Research Potential in Pre-clinical Models

The pyridine scaffold is a "privileged nucleus" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic properties, including antiviral activity. nih.govnih.govnih.gov Research has shown that pyridine-containing heterocycles exhibit activity against various viruses, including influenza viruses, human immunodeficiency viruses (HIV), and hepatitis C virus (HCV). nih.govnih.gov

The proposed antiviral mechanisms are diverse and depend on the specific derivative. They can include the inhibition of viral replication cycles at different stages, such as inhibiting viral polymerases, proteases (like SARS-CoV-2 3CLpro), or preventing viral entry into host cells. nih.govnih.govmdpi.com The geometry of the molecule, conferred by the pyridine nucleus and its substituents, determines the specific interaction with viral proteins. nih.govnih.gov For instance, certain benzothiazolyl-pyridine hybrids have shown virucidal effects and inhibitory activity against CoV-3CL protease. nih.gov

Investigational Anticancer Activities in Cell Lines and Animal Models

Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents. researchgate.netdntb.gov.ua These compounds have been evaluated against a variety of human cancer cell lines and in animal xenograft models, demonstrating inhibitory effects on cancer progression. nih.govfrontiersin.orgconsensus.app

The anticancer activity is often multifaceted, involving the induction of apoptosis (programmed cell death), production of intracellular reactive oxygen species (ROS), and induction of DNA damage in cancer cells. nih.govfrontiersin.org For example, a novel pyridine derivative, compound H42, was found to inhibit ovarian cancer cell proliferation by downregulating the expression of histone deacetylase 6 (HDAC6). frontiersin.org This led to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), culminating in cell cycle arrest at the G0/G1 phase. frontiersin.org In animal models, this compound was shown to repress cancer progression in a human ovarian cancer cell xenograft model without apparent toxicity. nih.govfrontiersin.org Other studies have shown that different pyridine derivatives can exhibit high activity against colon, breast, and cervical cancer cell lines. mdpi.comarkat-usa.org

Table 1: Investigational Anticancer Activity of Select Pyridine Derivatives This table is for illustrative purposes and compiles data from various studies on different pyridine derivatives, not solely 4-(Azetidin-3-yloxy)pyridine.

| Compound Class | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Pyridine Derivative (H42) | Ovarian Cancer (A2780, SKOV3 cell lines) | Inhibition of cell proliferation (IC50: 5.4 µM, 0.87 µM); Induction of apoptosis and DNA damage; G0/G1 cell cycle arrest. | nih.gov, frontiersin.org |

| Pyridine Derivative (LHT-17-19) | Lewis Lung Carcinoma (in vivo) | Antitumor and antimetastatic properties. | consensus.app |

| 4-Acyloxy Robustic Acid Derivatives | Human Leukemic Cells (HL-60) | Potent in-vitro cytotoxicity (IC50: 16.38 - 21.04 µM); DNA topoisomerase I inhibition. | nih.gov |

| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | Colon (HCT-116), Breast (MCF-7), Cervical (HeLa) cancer cell lines | High cytotoxic activity (IC50 = 4–43 µM). | mdpi.com |

Elucidation of Molecular Mechanisms of Action in Research Contexts

Understanding the precise molecular targets is crucial for the development of therapeutic agents. For pyridine and azetidine derivatives, several molecular mechanisms have been elucidated through in vitro studies.

In Vitro Biochemical Assays for Target Engagement

In vitro biochemical assays are fundamental in identifying the direct molecular targets of a compound. For azetidine derivatives active against M. tuberculosis, target deconvolution studies have pointed towards the inhibition of mycolic acid biosynthesis. nih.gov This is a specific, measurable engagement with a key bacterial enzyme pathway.

In the context of anticancer research, various targets have been identified. Biochemical assays have confirmed that certain pyridine derivatives act as inhibitors of specific enzymes crucial for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition : Assays have shown that some pyridine derivatives can downregulate the expression of HDAC6, leading to increased acetylation of its substrates, such as α-tubulin and HSP90. frontiersin.org

DNA Topoisomerase I Inhibition : Studies on robustic acid derivatives demonstrated excellent inhibitory activity against DNA topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription, even at low concentrations. nih.gov

NF-κB Pathway Inhibition : The mechanism for some N-(quinoline)sulfonamide derivatives has been reported as the inhibition of the NF-κB pathway, which controls genes involved in cell proliferation and survival. mdpi.com

These in vitro assays provide direct evidence of target engagement and are essential for understanding the molecular basis of the observed biological activities.

Cellular Assays to Confirm Target Pathway Modulation

No publicly available research data describes the use of cellular assays to investigate or confirm the modulation of any specific biological pathways by 4-(Azetidin-3-yloxy)pyridine. Information regarding its effects on cellular signaling, enzyme activity, or gene expression is not present in the current body of scientific literature.

Pre-clinical in vivo Studies on Pharmacodynamic Effects

Similarly, there are no published pre-clinical in vivo studies detailing the pharmacodynamic effects of 4-(Azetidin-3-yloxy)pyridine. Research describing its activity in animal models, including its mechanism of action, dose-response relationships, and effects on physiological or pathological processes, is not available in the public domain.

Computational and Theoretical Investigations of 4 Azetidin 3 Yloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the chemical reactivity of 4-(Azetidin-3-yloxy)pyridine. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ias.ac.inelectrochemsci.orgnih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate reactivity. ias.ac.inijcce.ac.ir

Key reactivity descriptors derived from DFT calculations include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ). A lower ionization potential suggests a better electron-donating ability, while a higher electron affinity indicates a greater capacity to accept an electron. The global hardness (η) is a measure of the molecule's resistance to change in its electron distribution; softer molecules are generally more reactive. electrochemsci.org

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for 4-(Azetidin-3-yloxy)pyridine

| Parameter | Value | Description |

|---|---|---|

| Ionization Potential (I) | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 0.9 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.7 eV | The power to attract electrons. |

| Global Hardness (η) | 3.8 eV | Resistance to charge transfer. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack.

For 4-(Azetidin-3-yloxy)pyridine, the MEP analysis would likely show significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, a region of positive potential would be expected around the hydrogen atom attached to the azetidine (B1206935) nitrogen, indicating its role as a hydrogen bond donor.

Table 2: Hypothetical MEP Minima (Vmin) for 4-(Azetidin-3-yloxy)pyridine

| Atom/Region | Vmin (kcal/mol) | Implication |

|---|---|---|

| Pyridine Nitrogen | -58.5 | Strong nucleophilic character; hydrogen bond acceptor site. |

| Ether Oxygen | -40.2 | Nucleophilic character; potential hydrogen bond acceptor. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting species. wikipedia.orgyoutube.comlibretexts.orgimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For 4-(Azetidin-3-yloxy)pyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be distributed across this aromatic system.

Table 3: Hypothetical FMO Properties for 4-(Azetidin-3-yloxy)pyridine

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the highest occupied molecular orbital; related to nucleophilicity. |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations explore its conformational behavior and interactions with other molecules, particularly biological macromolecules.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 4-(Azetidin-3-yloxy)pyridine is essential to identify the stable, low-energy conformations that are most likely to exist and interact with a biological target. The key flexible elements in this molecule include the puckering of the four-membered azetidine ring and the rotation around the C-O-C ether bonds linking the two ring systems. Theoretical calculations can map the potential energy surface as a function of these torsions to identify the most stable conformers and the energy barriers between them.